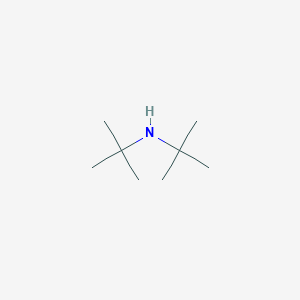

Di-tert-butylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(2,3)9-8(4,5)6/h9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATWEXRJGNBIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176398 | |

| Record name | t-Butane, iminodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21981-37-3 | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21981-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butane, iminodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021981373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butane, iminodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di-tert-butylamine: A Comprehensive Technical Guide

CAS Number: 21981-37-3

This technical guide provides an in-depth overview of di-tert-butylamine, a sterically hindered secondary amine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its fundamental properties, synthesis, reactivity, and safety considerations.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic amine odor. Its bulky tert-butyl groups significantly influence its physical and chemical properties, leading to lower reactivity compared to less hindered amines.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21981-37-3 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₉N | [1][2] |

| Molecular Weight | 129.24 g/mol | [1] |

| Boiling Point | 129.4 °C at 760 mmHg | [2][6] |

| Density | 0.762 g/cm³ | [2][6] |

| Refractive Index | 1.417 | [2][6] |

| Flash Point | 12.8 °C | [2][6] |

| Vapor Pressure | 10.2 mmHg at 25 °C | [2][6] |

Synthesis of this compound

An improved method for the synthesis of this compound involves the reaction of 2-methyl-2-nitropropane (B1294617). This multi-step synthesis requires careful control of reaction conditions to achieve a reasonable yield.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-2-nitropropane

This procedure is adapted from a known method for the oxidation of tert-butylamine (B42293).

-

Materials: tert-butylamine, potassium permanganate (B83412), water, diethyl ether, hydrochloric acid, anhydrous magnesium sulfate (B86663).

-

Procedure:

-

To a well-stirred suspension of potassium permanganate (4.11 moles) in 3 L of water in a 5 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add tert-butylamine (1.37 moles) dropwise over 10 minutes.

-

Heat the reaction mixture to 55 °C and maintain this temperature with continuous stirring for 3 hours.

-

Steam distill the product from the reaction mixture.

-

Separate the organic layer and dilute it with diethyl ether. Wash the ethereal solution successively with 2 M hydrochloric acid and water.

-

Dry the ether solution over anhydrous magnesium sulfate and fractionally distill to remove the ether. The residue is crude 2-methyl-2-nitropropane.

-

Step 2: Synthesis of this compound

This part of the protocol is based on the reduction of an intermediate derived from 2-methyl-2-nitropropane.

-

Materials: 2-methyl-2-nitropropane, sodium, a suitable reducing agent (e.g., as described in general routes to di-tert-alkylamines).

-

Procedure:

-

The synthesis of this compound from 2-methyl-2-nitropropane has been reported to proceed in a 54% yield.[4] This involves the reaction with sodium followed by reduction.[2]

-

A general route for the synthesis of di-tert-alkylamines involves a three-step procedure without the need for extensive purification of intermediates.[2] This general methodology can be adapted for the synthesis of this compound.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound starting from tert-butylamine.

Reactivity and Stability

This compound is a stable compound but is also a flammable liquid.[6] Its steric hindrance makes it a non-nucleophilic base. It is reported to be inert to benzoyl chloride. However, it reacts with acetyl chloride to form the di-tert-butylammonium chloride salt rather than the corresponding amide.[4]

Table 2: Reactivity Data

| Reagent | Product | Notes |

| Benzoyl Chloride | No reaction | Inert due to steric hindrance.[4] |

| Acetyl Chloride | Di-tert-butylammonium chloride | Forms the salt instead of the amide.[4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Technique | Data |

| ¹³C NMR | Spectra available from spectral databases. |

| ¹H NMR | Spectra available from spectral databases. |

| IR Spectroscopy | Data available in spectral databases. |

| Mass Spectrometry | Data available in spectral databases. |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is important to avoid contact with skin and eyes and to work in a well-ventilated area. It is incompatible with strong oxidizing agents and strong acids.

Biological Activity

Currently, there is no significant scientific literature available to suggest that this compound is directly involved in biological signaling pathways. Its primary applications are in chemical synthesis as a sterically hindered base and as an intermediate. Research on the biological activities of similarly named but structurally different compounds, such as 2,4-di-tert-butylphenol, should not be confused with this compound.

Conclusion

This compound is a valuable compound in organic synthesis, primarily utilized for its properties as a sterically hindered secondary amine. While its synthesis can be achieved through a multi-step process, its unique reactivity profile makes it a useful tool for specific chemical transformations. Further research may uncover novel applications for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Physical Properties of Di-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylamine, also known as N-(1,1-dimethylethyl)-2-methyl-2-propanamine, is a secondary amine characterized by the presence of two bulky tert-butyl groups attached to the nitrogen atom. This steric hindrance significantly influences its chemical reactivity and physical properties, making it a subject of interest in various fields of organic synthesis and material science. This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination and a logical workflow for its characterization.

Core Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Physical Property | Value | Units |

| Molecular Formula | C8H19N | |

| Molecular Weight | 129.24 | g/mol |

| Appearance | Colorless liquid | |

| Odor | Strong, ammonia-like | |

| Boiling Point | 129.4 | °C at 760 mmHg |

| Melting Point | -67 | °C |

| Density | 0.762 | g/cm³ |

| Vapor Pressure | 10.2 | mmHg at 25°C |

| Flash Point | 12.8 | °C |

| Refractive Index | 1.417 | (at 20°C) |

| pKa | 10.76 ± 0.48 | (Predicted) |

| LogP | 2.03 | (Predicted) |

| Solubility | Soluble in organic solvents. |

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is fundamental for the characterization of a chemical compound. Below are detailed methodologies for measuring key physical properties of liquid amines like this compound.

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable when only a small amount of the liquid sample is available.[1]

-

Apparatus : Thiele tube, heating oil, thermometer, micro test tube, capillary tube (sealed at one end), and a heat source (Bunsen burner or hot plate).[1][2]

-

Procedure :

-

A small amount of this compound (a few drops) is placed into the micro test tube.[1]

-

A capillary tube, with its open end downwards, is placed inside the micro test tube containing the sample.

-

The micro test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

-

The assembly is placed in a Thiele tube containing heating oil, making sure the rubber band holding the test tube is above the oil level.[2]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[2]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.[2]

-

The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[2]

-

Density Determination (Gravimetric Method)

The density of a liquid can be determined by measuring the mass of a known volume.

-

Apparatus : Pycnometer (a specific volume flask), analytical balance.

-

Procedure :

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature is known.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m3).

-

The volume of the pycnometer is calculated using the mass and density of water.

-

The density of this compound is then calculated using its mass and the determined volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a measure of how much light bends when it passes through the substance and is a useful tool for identifying liquids.[4]

-

Apparatus : Abbe refractometer.[5]

-

Procedure :

-

Ensure the prism of the refractometer is clean and dry.[4]

-

A few drops of this compound are placed on the prism.[4]

-

The prism is closed, and the light source is adjusted to illuminate the scale.

-

The adjustment knob is turned until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[4]

-

The refractive index is read from the scale.

-

The temperature should be recorded as the refractive index is temperature-dependent. A correction can be applied if the measurement is not performed at the standard temperature of 20°C.[5]

-

Solubility Test

This test helps to understand the solubility characteristics of the amine in different solvents.[6]

-

Apparatus : Test tubes, droppers, various solvents (e.g., water, dilute HCl, dilute NaOH, organic solvents).

-

Procedure :

-

A small amount of this compound is added to a test tube.

-

A few milliliters of the chosen solvent are added to the test tube.[6]

-

The mixture is shaken well to observe if the amine dissolves.[6]

-

Observations are recorded for each solvent. Amines, being basic, are expected to dissolve in acidic solutions like dilute HCl.[6][7]

-

Logical Workflow for Characterization

The following diagram illustrates a general workflow for the physical and spectroscopic characterization of a liquid organic compound such as this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Di-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butylamine, with the systematic IUPAC name N-tert-butyl-2-methylpropan-2-amine, is a sterically hindered secondary amine with the chemical formula C8H19N.[1] Its molecular structure is characterized by the presence of two bulky tert-butyl groups attached to a central nitrogen atom. This significant steric hindrance profoundly influences its chemical reactivity and physical properties, making it a subject of interest in various chemical and pharmaceutical contexts. This guide provides a detailed analysis of the molecular structure, bonding, and conformational dynamics of this compound, supported by computational data.

Molecular Structure and Geometry

The molecular structure of this compound is dictated by the spatial arrangement of its constituent atoms. The central nitrogen atom is bonded to two tert-butyl groups and one hydrogen atom. Due to the presence of a lone pair of electrons on the nitrogen atom, the geometry around the nitrogen is trigonal pyramidal. However, the extreme steric repulsion between the two bulky tert-butyl groups forces the C-N-C bond angle to deviate significantly from the ideal tetrahedral angle of 109.5°. This deviation is a direct consequence of minimizing the steric strain within the molecule.

Computational Structural Analysis

In the absence of direct experimental crystallographic or gas-phase diffraction data for this compound, Density Functional Theory (DFT) calculations were employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These computational methods provide a reliable and widely accepted means of predicting molecular structures.

Experimental Protocol: Computational Details

The molecular structure of this compound was optimized using the Gaussian 09 software package. The B3LYP hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The calculations were performed in the gas phase to represent the isolated molecule. Frequency calculations were also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Data Presentation: Molecular Parameters

The key quantitative data for the molecular structure of this compound, as determined by DFT calculations, are summarized in the table below for easy comparison and reference.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-N | 1.485 | |

| N-H | 1.018 | |

| C-C (tert-butyl) | 1.542 | |

| C-H (methyl) | 1.095 | |

| Bond Angles (°) | ||

| C-N-C | 128.5 | |

| C-N-H | 108.5 | |

| N-C-C | 108.2 | |

| C-C-C (tert-butyl) | 109.8 | |

| H-C-H (methyl) | 108.2 | |

| Dihedral Angles (°) | ||

| C-N-C-C | 65.2 |

Bonding and Hybridization

The bonding in this compound can be understood through the concept of orbital hybridization. The central nitrogen atom is sp³ hybridized, forming three sigma (σ) bonds: two with the tertiary carbon atoms of the tert-butyl groups and one with a hydrogen atom. The fourth sp³ hybrid orbital is occupied by the lone pair of electrons.

The carbon atoms within the tert-butyl groups are also sp³ hybridized, each forming four sigma bonds. Three of these are with hydrogen atoms (in the case of the methyl groups) or other carbon atoms, and one is with the central nitrogen atom (for the tertiary carbon) or another carbon atom.

The significant steric strain between the bulky tert-butyl groups leads to a distortion of the ideal tetrahedral geometry around the nitrogen atom, resulting in the widened C-N-C bond angle. This steric hindrance is a dominant factor in the molecule's chemical behavior.

Steric Hindrance and Reactivity

The two bulky tert-butyl groups in this compound create a sterically crowded environment around the nitrogen atom's lone pair of electrons. This steric shielding has several important consequences for the molecule's reactivity:

-

Reduced Nucleophilicity: The lone pair on the nitrogen is less accessible to electrophiles, making this compound a significantly weaker nucleophile compared to less hindered secondary amines.

-

Non-nucleophilic Base: Despite its reduced nucleophilicity, this compound can still act as a Brønsted-Lowry base by accepting a proton. Its bulky nature makes it a useful non-nucleophilic base in organic synthesis, capable of deprotonating acidic compounds without engaging in competing nucleophilic substitution reactions.

-

Influence on Reaction Mechanisms: The steric hindrance can dictate the pathway of chemical reactions. For instance, reactions that would typically proceed via an SN2 mechanism may be slowed down or forced to proceed through an alternative pathway due to the inaccessibility of the nitrogen atom.

Visualization of Steric Hindrance

The following diagram, generated using the Graphviz DOT language, illustrates the logical relationship of steric hindrance in this compound, showing how the bulky tert-butyl groups shield the nitrogen's lone pair, leading to reduced nucleophilicity but allowing it to function as a non-nucleophilic base.

Caption: Steric hindrance in this compound.

Conclusion

The molecular structure and bonding of this compound are fundamentally shaped by the profound steric hindrance imposed by its two tert-butyl groups. This leads to a distorted trigonal pyramidal geometry around the nitrogen atom with a significantly widened C-N-C bond angle. While the nitrogen's lone pair makes it a base, its steric inaccessibility renders it a poor nucleophile. This unique combination of properties makes this compound a valuable tool in synthetic chemistry and an important model for understanding the effects of steric hindrance on chemical reactivity. The computational data presented in this guide provides a quantitative basis for understanding the structure of this sterically congested amine.

References

An In-depth Technical Guide to the Synthesis and Preparation of Di-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butylamine, a sterically hindered secondary amine, is a valuable building block in organic synthesis and drug development. Its bulky tert-butyl groups impart unique properties, influencing reaction selectivity and molecular conformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights. The synthesis via the reduction of 2-methyl-2-nitropropane (B1294617) and through reductive amination of tert-butylamine (B42293) are discussed in detail, providing researchers with the necessary information for its preparation in a laboratory setting.

Introduction

This compound [(CH₃)₃CNH(CH₃)₃C] is a secondary amine characterized by the presence of two bulky tert-butyl groups attached to the nitrogen atom. This steric hindrance significantly influences its chemical reactivity, making it a weak nucleophile but a moderately strong, non-nucleophilic base. These properties are highly desirable in a variety of organic transformations where a base is required to deprotonate a substrate without competing in nucleophilic side reactions.

In the pharmaceutical industry, the this compound moiety can be found in various drug candidates and is used as a key intermediate in the synthesis of complex molecules. Its incorporation can enhance metabolic stability and modulate the pharmacokinetic profile of a drug. This guide aims to provide a detailed and practical resource for the synthesis of this important compound.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are highlighted in this guide:

-

Synthesis from 2-Methyl-2-nitropropane: This multi-step approach begins with the readily available tert-butylamine, which is first oxidized to 2-methyl-2-nitropropane. Subsequent reduction of the nitro compound yields this compound.

-

Reductive Amination: This one-pot reaction involves the condensation of tert-butylamine with a suitable carbonyl compound, such as acetone, to form an intermediate imine, which is then reduced in situ to the target secondary amine.

The following sections provide detailed experimental procedures and quantitative data for each of these methods.

Synthesis from 2-Methyl-2-nitropropane

This pathway involves a two-step sequence starting from tert-butylamine. The overall transformation is depicted below:

An In-depth Technical Guide to the Spectral Data of Di-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for di-tert-butylamine. It includes detailed experimental protocols for acquiring this data and presents the quantitative information in clearly structured tables for ease of comparison and interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound. Due to the challenges in sourcing publicly available, experimentally-verified spectra for this compound, the NMR data presented here is based on predictive models and analysis of structurally similar compounds. The IR and MS data are compiled from typical values for secondary amines and spectral databases.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.15 | Singlet | 18H | C(CH₃)₃ |

| ~0.9 - 1.2 | Broad Singlet | 1H | NH |

Note: The chemical shift of the N-H proton can vary depending on solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~50.5 | C(CH₃)₃ |

| ~31.8 | C(CH₃)₃ |

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Weak-Medium, Sharp | N-H Stretch |

| ~2960 | Strong | C-H Stretch (asymmetric) |

| ~2870 | Strong | C-H Stretch (symmetric) |

| ~1365 | Strong | C-H Bend (tert-butyl) |

| ~1220 | Medium | C-N Stretch |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 129 | Low | [M]⁺ (Molecular Ion) |

| 114 | High | [M-CH₃]⁺ |

| 72 | Moderate | [M-C₄H₉]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures for the analysis of a liquid secondary amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbon atoms in this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a potentially more concentrated sample may be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty beam path.

-

-

Data Acquisition:

-

Acquire the sample spectrum by passing the IR beam through the thin film.

-

Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize electron ionization (EI) as the standard method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier detects the separated ions.

-

The instrument's software records the abundance of each ion at its specific m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak ([M]⁺) and the major fragment ions to elucidate the fragmentation pattern.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Di-tert-butylamine: An In-depth Technical Guide to pKa and Basicity in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Basicity of a Sterically Hindered Amine

Di-tert-butylamine, a secondary amine characterized by two bulky tert-butyl groups attached to the nitrogen atom, presents a fascinating case study in the interplay of electronic and steric effects on basicity. The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to act as a proton acceptor. However, the significant steric hindrance imposed by the tert-butyl groups profoundly influences its reactivity and basicity in different solvent environments. This guide provides a comprehensive overview of the pKa and basicity of this compound, including available data, experimental methodologies for its determination, and a discussion of the factors governing its behavior in solution.

The basicity of an amine is fundamentally determined by the availability of the nitrogen's lone pair to accept a proton. This is influenced by:

-

Inductive Effects: Alkyl groups are electron-donating, increasing the electron density on the nitrogen and thereby enhancing basicity.

-

Steric Hindrance: Bulky substituents can physically obstruct the approach of a proton to the nitrogen lone pair, reducing basicity.

-

Solvation Effects: The stabilization of the resulting protonated amine (the conjugate acid) by the solvent plays a crucial role. Protic solvents can stabilize the conjugate acid through hydrogen bonding, which can be impeded by steric bulk.

In this compound, the inductive effect of the two tert-butyl groups increases the electron density on the nitrogen. However, the extreme steric bulk of these groups is a dominant factor, making it a non-nucleophilic base.

pKa of this compound: A Data-Driven Perspective

A predicted pKa value for this compound is available, though the solvent is not specified[1]. For comparative purposes, the experimentally determined pKa of the less sterically hindered primary amine, tert-butylamine, in water is well-documented[2].

| Compound | Solvent | pKa | Method | Reference |

| This compound | Not Specified | 10.76 | Predicted | [1] |

| tert-Butylamine | Water | 10.68 | Experimental | [2] |

The lack of extensive experimental pKa data for this compound in common solvents like DMSO and acetonitrile (B52724) highlights a potential area for further research. The steric hindrance likely poses challenges for certain experimental determination methods.

Factors Influencing the Basicity of this compound

The basicity of this compound is a delicate balance of electronic and steric factors, which are further modulated by the solvent environment.

In the gas phase, where solvation effects are absent, the basicity of amines is primarily governed by the inductive effect. Therefore, the intrinsic basicity of this compound is expected to be high. However, in solution, the bulky tert-butyl groups hinder the approach of solvent molecules to stabilize the protonated form (di-tert-butylammonium ion). This poor solvation significantly reduces the overall basicity in protic solvents like water. In aprotic polar solvents such as DMSO and acetonitrile, the solvation of the cation is also a factor, although the mechanism of stabilization differs from that in protic solvents.

Experimental Protocols for pKa Determination of Amines

The determination of pKa values is crucial for understanding the behavior of amines in various chemical and biological systems. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of the amine.

-

Dissolve the sample in a suitable solvent (e.g., deionized water, or a mixed solvent system like water-methanol or water-acetonitrile for poorly soluble amines). The solvent should have a known ionic strength, which can be adjusted with a salt like KCl.

-

The initial solution is typically acidified with a strong acid (e.g., HCl) to ensure the amine is fully protonated.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Add a standard solution of a strong base (e.g., NaOH) in small, precise increments using a burette.

-

After each addition, allow the solution to equilibrate and record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point corresponds to the inflection point of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this derivative plot corresponds to the equivalence point, and the pKa is the pH at half of this volume.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions of the amine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN).

-

Each solution should have a different, precisely measured pH (or pD in the case of D₂O). This is achieved by adding varying amounts of a strong acid or base.

-

The concentration of the amine should be kept constant across all samples. An internal reference standard (e.g., DSS or TSP) is often added for accurate chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire the NMR spectrum (e.g., ¹H NMR) for each sample at a constant temperature.

-

Identify a nucleus whose chemical shift is sensitive to the protonation state of the amine. Typically, protons or carbons near the nitrogen atom are suitable.

-

-

Data Analysis:

-

Plot the observed chemical shift (δ) of the selected nucleus against the pH of the solution.

-

The resulting plot will be a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve. This is the point where the chemical shift is exactly halfway between the chemical shift of the fully protonated form (δ_H-A⁺) and the deprotonated form (δ_A).

-

The data can be fitted to the following equation, which is a rearranged form of the Henderson-Hasselbalch equation, to determine the pKa:

δ = (δ_H-A⁺ + δ_A * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

-

Conclusion

This compound serves as an important example of how steric hindrance can significantly modulate the basicity of an amine. While its intrinsic basicity is enhanced by the inductive effects of the two tert-butyl groups, the steric bulk dominates its behavior in solution, leading to it being a non-nucleophilic base. The lack of extensive experimental pKa data in various solvents underscores the need for further investigation to fully characterize its acid-base properties. The detailed experimental protocols provided in this guide offer a roadmap for researchers to undertake such measurements, which are vital for applications in organic synthesis, catalysis, and pharmaceutical development where precise control of basicity is paramount.

References

Whitepaper: The Non-Nucleophilic Character of Di-tert-butylamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the landscape of modern organic synthesis, the ability to selectively promote one reaction pathway over another is paramount. Non-nucleophilic bases are indispensable tools in this regard, offering basicity without the complication of unwanted nucleophilic side reactions. Di-tert-butylamine stands as a quintessential example of such a reagent. Its unique structural architecture, dominated by extreme steric hindrance, renders it a potent proton acceptor but an exceptionally poor nucleophile. This technical guide provides an in-depth analysis of the physicochemical principles governing the non-nucleophilic character of this compound, presents comparative quantitative data on its basicity and nucleophilicity, and details a representative experimental protocol where its unique properties are leveraged to control reaction outcomes.

The Principle of Steric Hindrance

The defining characteristic of this compound, [(CH₃)₃C]₂NH, is the immense steric bulk imposed by the two tertiary butyl groups bonded to the central nitrogen atom. Each tert-butyl group consists of a quaternary carbon atom bonded to three methyl groups. This arrangement creates a congested, three-dimensional pocket around the nitrogen's lone pair of electrons.

While this lone pair is electronically available and makes the amine a Brønsted-Lowry base (a proton acceptor), the steric shield physically obstructs the nitrogen from approaching and attacking larger electrophilic centers, such as a carbon atom in an alkyl halide.[1][2] This inhibition of its ability to act as a nucleophile is the cornerstone of its utility in synthesis.[3] A proton (H⁺), being exceptionally small, can still access the lone pair, allowing the molecule to function effectively as a base.[2]

The diagram below illustrates this concept, showing the protective shield created by the bulky alkyl groups around the reactive nitrogen center.

Quantitative Analysis: Basicity vs. Nucleophilicity

To appreciate the unique behavior of this compound, it is essential to compare its properties with other common amine bases. Basicity is quantified by the pKa of the conjugate acid (pKaH), where a higher value indicates a stronger base.[4][5] Nucleophilicity, the ability to attack an electrophilic atom, can be quantified using scales such as Mayr's Nucleophilicity Parameters, where a higher number signifies greater nucleophilic strength.

The data clearly show that while this compound and its analogues (like tert-butylamine) are reasonably strong bases, their nucleophilicity is dramatically lower than less hindered amines. For instance, the presence of a single tert-butyl group reduces nucleophilicity by a factor of approximately 1000 compared to a linear primary amine.[3]

| Amine | Structure | pKa of Conjugate Acid (pKaH) | Mayr Nucleophilicity Parameter (N, in H₂O) | Classification |

| Triethylamine (B128534) | (CH₃CH₂)₃N | 10.75 | 17.3 (in CH₂Cl₂) | Nucleophilic Base |

| This compound | [(CH₃)₃C]₂NH | ~10.76 (Predicted)[3] | Very Low (Not listed, expected <10.5) | Non-Nucleophilic Base |

| tert-Butylamine | (CH₃)₃CNH₂ | 10.68[5][6] | 10.5[3] | Hindered Nucleophile |

| N,N-Diisopropylethylamine | [(CH₃)₂CH]₂NCH₂CH₃ | 10.75[1] | Low | Non-Nucleophilic Base |

| Dibutylamine | (CH₃CH₂CH₂CH₂)₂NH | 11.31[1] | >14 (Estimated) | Nucleophilic Base |

Application in Controlling Reaction Pathways: E2 Elimination

A classic application for a non-nucleophilic base is in the dehydrohalogenation of alkyl halides. These substrates can undergo two competing reactions when treated with a base: substitution (Sₙ2) and elimination (E2).

-

Sₙ2 Pathway (Substitution): The base acts as a nucleophile, attacking the electrophilic carbon atom and displacing the leaving group. This is favored by small, unhindered bases.

-

E2 Pathway (Elimination): The base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene in a concerted step. This pathway is favored by strong, sterically hindered bases.[7]

This compound is an ideal reagent for promoting the E2 pathway. Its steric bulk prevents it from accessing the electrophilic carbon required for the Sₙ2 reaction, but it can easily abstract a peripheral proton to initiate elimination.[7] This selectivity is critical in complex molecule synthesis, where avoiding substitution byproducts is essential for achieving high yields of the desired alkene.

The logical workflow below illustrates this selection principle.

Representative Experimental Protocol: Synthesis of a Vinyl Triflate

The formation of vinyl triflates from ketones is a key transformation in organic chemistry, notably in the synthesis of complex molecules like steroids. This reaction is highly sensitive to the choice of base. The use of common nucleophilic amines like triethylamine can lead to undesirable byproducts.[8] A sterically hindered, non-nucleophilic base is required to cleanly deprotonate the ketone, forming the enolate, which is then trapped by triflic anhydride (B1165640).

The following protocol is a representative procedure adapted from literature methods for the synthesis of steroidal vinyl triflates, illustrating the use of a hindered amine base to ensure high yield and purity.[8] N,N-Diisopropylethylamine (Hünig's Base) is used here as a well-documented analogue to this compound for this purpose.

Objective: To synthesize a vinyl triflate from a steroidal ketone using a non-nucleophilic base to prevent side reactions.

Materials:

-

Steroidal Ketone (e.g., 3-androstanone) (1.0 eq)

-

Trifluoromethanesulfonic (Triflic) Anhydride (Tf₂O) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon.

-

Reagent Addition: The steroidal ketone (1.0 eq) is dissolved in anhydrous DCM. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Base Addition: N,N-Diisopropylethylamine (1.5 eq) is added dropwise to the stirred solution via syringe, ensuring the temperature remains below -70 °C.

-

Triflation: Triflic anhydride (1.2 eq) is added dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 1 hour.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: The reaction is quenched by the slow addition of cold, saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature.

-

Workup: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water and brine.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the pure vinyl triflate.

Conclusion

This compound exemplifies the principle of "steric tuning" in organic chemistry. Its structure, featuring two bulky tert-butyl groups, effectively decouples its basicity from its nucleophilicity. This characteristic makes it and other hindered amines invaluable reagents for promoting specific reaction pathways, such as E2 eliminations, where proton abstraction is desired and nucleophilic attack must be suppressed. For researchers in synthetic and medicinal chemistry, a thorough understanding of the structure-function relationship of such reagents is crucial for the rational design of synthetic routes and the efficient construction of complex molecular targets.

References

- 1. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 21981-37-3 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pKa of tert-Butylamine [vcalc.com]

- 6. pKa of tert-Butylamine [vcalc.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of Di-tert-butylamine

Disclaimer: Specific safety and toxicity data for Di-tert-butylamine is limited. This guide is based on available physical and chemical properties, and established safety protocols for secondary amines and flammable, corrosive liquids. Researchers and professionals must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

Chemical and Physical Properties

This compound is a secondary amine that is a flammable and potentially corrosive liquid. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), the following table summarizes its known physical and chemical properties.

| Property | Value |

| CAS Number | 21981-37-3 |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| Boiling Point | 129.4°C at 760 mmHg |

| Density | 0.762 g/cm³ |

| Flash Point | 12.8°C |

| Appearance | Colorless liquid |

| Odor | Amine-like |

Hazard Identification and Personal Protective Equipment (PPE)

Given its properties as a flammable liquid and a secondary amine, this compound should be treated as a hazardous substance. The primary hazards include flammability and potential corrosivity, which can cause skin and eye irritation or burns. Inhalation of vapors may also be harmful.[1] The following PPE is recommended as a minimum standard for handling this compound.[2][3]

| PPE Category | Recommended Equipment |

| Eye and Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes. |

| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are essential. It is advisable to double-glove for added protection. |

| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes are required. For larger quantities, a chemical-resistant apron should also be worn. |

| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a respirator may be necessary. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound to minimize risks.

-

Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] The work area, preferably a chemical fume hood, should be clean and free of clutter.

-

Grounding : All equipment used for transferring this compound must be properly grounded to prevent the buildup of static electricity, which could serve as an ignition source.[5]

-

Inert Atmosphere : For prolonged storage or reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and reaction with atmospheric components.[6]

-

Avoiding Incompatibilities : Keep this compound away from strong oxidizing agents, acids, and other incompatible materials to prevent vigorous or explosive reactions.[1]

-

Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the chemical.[2]

Proper storage of this compound is essential to maintain its integrity and prevent hazardous situations.

-

Containers : Store in tightly sealed, properly labeled containers made of a compatible material.[7]

-

Location : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] A dedicated flammable liquids storage cabinet is the recommended storage location.[8]

-

Segregation : Segregate this compound from incompatible chemicals, particularly acids and oxidizing agents.[9]

-

Secondary Containment : Use secondary containment trays to capture any potential leaks or spills. The secondary containment should be able to hold at least 110% of the volume of the largest container.[10][11]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]

-

Skin Contact : Remove contaminated clothing and immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][13]

-

Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][14]

-

Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish fires. Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[5]

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[14]

-

Hazards : Vapors are heavier than air and may travel to an ignition source and flash back. Containers may explode when heated.[5]

-

Small Spills :

-

Eliminate all ignition sources from the area.[15]

-

Wear the appropriate PPE as outlined in Section 2.

-

Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[15][16]

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[17]

-

Clean the spill area with soap and water.

-

-

Large Spills :

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

References

- 1. The MSDS HyperGlossary: Amine [ilpi.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Tert-Butylamine [chemeurope.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. ehs.stanford.edu [ehs.stanford.edu]

- 9. chapman.edu [chapman.edu]

- 10. sites.rowan.edu [sites.rowan.edu]

- 11. Secondary Containment Requirements | Ready Containment LLC [readycontainment.com]

- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 13. safeopedia.com [safeopedia.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]

- 17. acs.org [acs.org]

An In-depth Technical Guide on the Solubility of Di-tert-butylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-tert-butylamine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document summarizes qualitative solubility information based on general chemical principles and provides quantitative data for a structurally analogous, less sterically hindered secondary amine, dibutylamine. Furthermore, a detailed experimental protocol for determining the solubility of liquid amines via the isothermal shake-flask method is presented as a practical resource for researchers.

General Solubility of this compound and Hindered Secondary Amines

This compound, a secondary amine with two bulky tert-butyl groups attached to the nitrogen atom, exhibits solubility characteristics governed by its molecular structure. The presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding with protic solvents, while the significant nonpolar character of the two tert-butyl groups influences its solubility in nonpolar organic solvents.

Generally, aliphatic amines show good solubility in organic solvents, especially in polar organic solvents.[1] However, the bulky nature of the tert-butyl groups in this compound introduces significant steric hindrance around the nitrogen atom. This steric hindrance can reduce the extent of hydrogen bonding with protic solvents compared to less hindered secondary amines. Consequently, while this compound is expected to be soluble in a range of common organic solvents, its solubility profile may differ from that of its linear-chain isomers. All amines are generally soluble in organic solvents such as diethyl ether or dichloromethane.

Solubility Data

Table 1: Qualitative and Quantitative Solubility of Selected Amines

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Common Organic Solvents | Ambient | Generally Soluble (Qualitative) |

| n-Dibutylamine | Water | Not Specified | 0.35 g/100mL (Slightly Soluble)[2] |

Note: The solubility of amines is influenced by temperature. For many organic compounds, solubility increases with temperature.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[3][4] The following protocol is a generalized procedure for determining the solubility of a liquid amine, such as this compound, in an organic solvent.

3.1. Materials and Equipment

-

This compound (or amine of interest)

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the liquid amine to a vial containing a known volume of the organic solvent. The presence of a separate, undissolved phase of the amine should be visible to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the amine and solvent system.[3] Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a period to allow the undissolved amine to settle.

-

Alternatively, the vials can be centrifuged to facilitate the separation of the excess solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of the amine.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of the amine in the saturated solution.

-

Prepare a calibration curve using standard solutions of the amine in the same solvent to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

Theoretical Framework for Determining the Geometry of Di-tert-butylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butylamine, a secondary amine characterized by significant steric hindrance, presents a compelling case for the application of theoretical calculations to elucidate its molecular geometry. The bulky tert-butyl groups introduce considerable intramolecular strain, influencing bond lengths, bond angles, and the overall conformation of the molecule. Understanding these structural nuances is critical for predicting its reactivity, intermolecular interactions, and potential applications in pharmaceutical and materials science. This technical guide outlines the theoretical and computational approaches for determining the geometry of this compound, details a generalized experimental protocol for its computational analysis, and discusses the expected structural parameters.

Introduction to Steric Hindrance in this compound

The core challenge in defining the geometry of this compound lies in the pronounced steric repulsion between the two tert-butyl substituents. This steric strain forces the molecule to adopt a conformation that minimizes these unfavorable interactions. Key theoretical considerations include:

-

Nitrogen Atom Pyramidalization: In less hindered secondary amines, the nitrogen atom typically adopts a trigonal pyramidal geometry. However, the significant steric pressure in this compound is expected to lead to a flattening of this pyramid, pushing the C-N-C bond angle towards 120°.

-

Bond Elongation: The repulsive forces between the bulky substituents can lead to an elongation of the C-N and C-C bonds beyond their typical values.

-

Conformational Isomerism: Rotations around the C-N bonds will be highly restricted, leading to distinct and potentially isolable conformers. Theoretical calculations are essential for identifying the lowest energy conformer and the rotational barriers between different conformations.

Theoretical Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and accurate method for the geometry optimization of organic molecules, offering a favorable balance between computational cost and accuracy. For a molecule like this compound, a typical DFT approach would involve the following:

-

Functional Selection: A hybrid functional, such as B3LYP, is often a suitable choice as it incorporates a portion of exact Hartree-Fock exchange, which is beneficial for describing systems with significant electron correlation effects.

-

Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point. The inclusion of polarization functions (d,p) is crucial for accurately describing the non-spherical electron distribution around the atoms, which is particularly important in sterically strained molecules. For higher accuracy, a larger basis set like 6-311+G(d,p) with diffuse functions (+) could be employed.

-

Geometry Optimization: The initial molecular structure of this compound would be subjected to a geometry optimization calculation. This iterative process adjusts the atomic coordinates to find a stationary point on the potential energy surface, corresponding to a local or global energy minimum.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable conformation.

Predicted Geometric Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Lengths | (Å) | ||||

| N1 | C1 | 1.48 | |||

| C1 | C2 | 1.55 | |||

| C1 | C3 | 1.55 | |||

| C1 | C4 | 1.55 | |||

| Bond Angles | (°) | ||||

| C1 | N1 | C5 | 125.0 | ||

| N1 | C1 | C2 | 108.0 | ||

| C2 | C1 | C3 | 111.0 | ||

| Dihedral Angles | (°) | ||||

| C2 | C1 | N1 | C5 | 180.0 | |

| C3 | C1 | N1 | C5 | 60.0 | |

| C4 | C1 | N1 | C5 | -60.0 |

Note: These values are illustrative and based on theoretical expectations for a sterically hindered secondary amine. They serve as a baseline for comparison with future experimental or more advanced computational studies.

Experimental Protocols: A Generalized Workflow for Computational Analysis

The following outlines a detailed protocol for the theoretical calculation of this compound's geometry.

5.1 Software:

-

Gaussian 16 or a comparable quantum chemistry software package.

-

GaussView 6 or a similar molecular visualization tool.

5.2 Procedure:

-

Molecule Building: Construct the initial 3D structure of this compound in GaussView. Ensure a reasonable starting geometry, for instance, with the two tert-butyl groups in a staggered conformation relative to each other.

-

Input File Generation:

-

Set up a geometry optimization calculation.

-

Select the B3LYP functional.

-

Choose the 6-31G(d,p) basis set.

-

Specify the charge (0) and multiplicity (singlet).

-

Save the input file.

-

-

Calculation Execution: Submit the input file to Gaussian for calculation.

-

Analysis of Results:

-

Open the output file in GaussView.

-

Verify that the optimization has converged.

-

Measure the bond lengths, bond angles, and dihedral angles of the optimized structure.

-

-

Frequency Calculation:

-

Using the optimized geometry, set up a frequency calculation with the same functional and basis set.

-

Run the calculation.

-

-

Confirmation of Minimum:

-

Analyze the output of the frequency calculation.

-

Confirm that there are no imaginary frequencies, which verifies that the optimized structure is a true energy minimum.

-

Visualizing Computational Workflows and Molecular Interactions

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: A typical workflow for the theoretical geometry optimization of this compound.

Caption: Steric repulsion between the tert-butyl groups in this compound.

Conclusion

The theoretical calculation of this compound's geometry provides invaluable insights into the structural consequences of severe steric hindrance. Through the application of Density Functional Theory, a detailed understanding of its bond lengths, angles, and conformational preferences can be achieved. The methodologies and expected outcomes presented in this guide offer a robust framework for researchers in computational chemistry and drug development to investigate this and other sterically encumbered molecules. The continued synergy between computational predictions and experimental validation will be paramount in advancing our understanding of these unique chemical entities.

A Technical Guide to the Discovery and History of Sterically Hindered Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Polymer Protection

The advent of synthetic polymers in the early 20th century revolutionized countless industries, but their widespread adoption was quickly met with a significant challenge: degradation. Exposure to sunlight, specifically ultraviolet (UV) radiation, heat, and oxygen, initiates a cascade of chemical reactions that break down polymer chains, leading to discoloration, embrittlement, and a catastrophic loss of mechanical properties. This created an urgent need for effective stabilizing additives.

Sterically hindered amines (SHAs), and more specifically a class known as Hindered Amine Light Stabilizers (HALS), emerged in the 1970s as a groundbreaking solution to this problem.[1][2] Unlike previous stabilizers that worked by absorbing UV radiation, HALS function by actively scavenging the free radicals that are responsible for polymer degradation.[3][4][5] These compounds, typically based on a 2,2,6,6-tetramethylpiperidine (B32323) structure, possess bulky alkyl groups surrounding a nitrogen atom.[2] This steric hindrance is the key to their remarkable stability and regenerative protective mechanism, which offers superior long-term protection without the additive being significantly consumed over time.[2][3]

This technical guide provides an in-depth exploration of the discovery, history, and fundamental mechanisms of sterically hindered amines, offering researchers and scientists a detailed understanding of this critical class of polymer additives.

Early Discoveries and Key Pioneers

The journey towards HALS began with foundational research into nitroxyl (B88944) radicals. In the 1960s, scientists, including M.B. Neiman and E.G. Rozantsev in the Soviet Union, were extensively studying these stable free radicals.[6] Their work laid the chemical groundwork for understanding the potential of amine derivatives in stabilization.

A pivotal and unexpected discovery occurred during these studies: the precursors to nitroxyl radicals—the sterically hindered amines themselves—proved to be exceptionally potent stabilizers against photodegradation, far surpassing the efficacy of many existing stabilizers.[6] This finding shifted the research focus towards the amines.

By the 1970s, industrial chemists at companies like Sankyo and Ciba-Geigy (now part of BASF) began to synthesize and patent the first commercial HALS.[2] These first-generation HALS were monomeric compounds that demonstrated remarkable efficiency in protecting polyolefins like polypropylene (B1209903) and polyethylene, which were notoriously susceptible to UV degradation. Their rapid adoption marked a significant advancement in the field of polymer stabilization.[1]

Mechanism of Action: The Denisov Cycle

The remarkable longevity and efficiency of HALS are due to a regenerative, catalytic cycle known as the Denisov Cycle , named after the Russian scientist Evguenii T. Denisov who was instrumental in elucidating the mechanism.[3] HALS do not absorb UV light; instead, they interrupt the chain reaction of photo-oxidation by trapping the free radicals produced.[3][4]

The cycle is a complex series of reactions, but can be broadly summarized as follows:

-

Activation: The secondary amine of the HALS molecule is oxidized to a stable nitroxyl radical (R₂NO•). This can occur through interaction with polymer peroxy radicals (ROO•) or other oxidative species generated during polymer degradation.[3][7]

-

Radical Scavenging: The active nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•) and peroxy radicals (ROO•). It reacts with these damaging species to form non-radical intermediates, such as alkoxyamines (>NOR) and hydroxylamines (>NOH).[7][8]

-

Regeneration: Crucially, these non-radical intermediates can then react with other polymer radicals to regenerate the nitroxyl radical, allowing a single HALS molecule to neutralize many radical species over its lifetime.[3][4][5]

This cyclic process is the reason HALS provide superior, long-term protection compared to conventional UV absorbers, which are consumed during the stabilization process.[4]

Visualization of the Denisov Cycle

The following diagram illustrates the core steps of the Denisov Cycle, showing the regeneration of the active nitroxyl radical.

Caption: The regenerative Denisov Cycle of HALS activity.

Key Experiments and Performance Data

The efficacy of HALS is determined through rigorous testing protocols designed to simulate long-term environmental exposure. These experiments are crucial for quantifying the performance of different stabilizer formulations.

Experimental Protocol: Accelerated Weathering Test

A common method for evaluating the performance of light stabilizers is through accelerated weathering, which simulates the damaging effects of sunlight, temperature, and moisture in a controlled laboratory environment.

Objective: To determine the ability of a HALS compound to prevent the degradation of a polymer matrix (e.g., polypropylene) upon exposure to simulated weathering conditions.

Methodology:

-

Sample Preparation:

-

Polypropylene (PP) resin is compounded with a specific concentration of the HALS additive (e.g., 0.1 - 0.5% by weight) using a twin-screw extruder to ensure homogeneous dispersion.

-

A control sample of PP without any HALS is prepared under identical conditions.

-

The compounded materials are then injection-molded or compression-molded into standardized test plaques (e.g., 70mm x 150mm x 2mm).

-

-

Accelerated Weathering Exposure:

-

The test plaques are placed in a xenon arc weathering chamber (e.g., as per ASTM G155 or ISO 4892-2 standards).

-

The chamber exposes the samples to a controlled cycle of:

-

Light: A xenon arc lamp filtered to simulate the solar spectrum.

-

Temperature: Elevated temperatures to accelerate chemical reactions (e.g., 65°C).

-

Moisture: Periods of water spray or high humidity to simulate rain and dew.

-

-

Exposure is continued for a set duration (e.g., 1000, 2000, or 5000 hours).

-

-

Performance Evaluation:

-

Samples are periodically removed from the chamber for analysis.

-

Colorimetry: Color change (ΔE*) is measured using a spectrophotometer to quantify yellowing or fading.

-

Mechanical Testing: Tensile strength and elongation at break are measured using a universal testing machine. The retention of these properties is a key indicator of stabilization.

-

Surface Analysis: Gloss retention is measured, and the surface is visually inspected for the formation of cracks or chalking.

-

Workflow for Polymer Stabilization Testing

Caption: Standard experimental workflow for HALS evaluation.

Quantitative Data Summary

The following table summarizes typical performance data for a polypropylene formulation with and without a first-generation HALS after 2000 hours of accelerated weathering.

| Property | Test Method | Unstabilized PP | PP + 0.2% HALS |

| Tensile Strength Retention | ASTM D638 | < 20% | > 85% |

| Elongation at Break Retention | ASTM D638 | < 10% | > 80% |

| Color Change (ΔE*) | ASTM D2244 | > 15 (Severe Yellowing) | < 3 (Slight Change) |

| Gloss Retention (@60°) | ASTM D523 | < 30% | > 90% |

Data are representative and compiled from typical performance characteristics of HALS in polyolefins.

Evolution of HALS Technology

Since their initial discovery, HALS technology has continued to evolve to meet more demanding applications and address the limitations of early products.

-

First Generation (Monomeric): These included compounds like Tinuvin 770. While highly effective, their relatively low molecular weight could lead to issues with volatility during high-temperature processing and migration (extraction) from the final product.[2]

-

Second Generation (Polymeric/Oligomeric): To overcome the limitations of the first generation, higher molecular weight HALS were developed.[2] These polymeric stabilizers, such as Chimassorb 944, offer superior compatibility, lower volatility, and excellent resistance to extraction, making them suitable for thin-film applications and food contact materials.[4]

-

Third Generation (Non-Interacting): These were developed to have lower basicity, reducing interactions with acidic components in the polymer system (e.g., flame retardants, pigments, or agricultural chemicals) that could antagonize the stabilizing effect.[2]

-

Fourth Generation & Beyond: Recent advancements focus on synergistic combinations with other additives like UV absorbers and developing multifunctional HALS with enhanced thermal stability and improved environmental profiles.[2]

Conclusion

The discovery of sterically hindered amines represents a landmark achievement in polymer science. From early academic studies of nitroxyl radicals to the development of sophisticated, high-molecular-weight stabilizers, HALS have become indispensable for ensuring the durability and service life of polymeric materials in a vast range of applications. Their unique, regenerative free-radical scavenging mechanism, the Denisov Cycle, sets them apart from all other stabilizer classes. For researchers and scientists, a deep understanding of their history, mechanism, and experimental evaluation provides the foundation for innovating the next generation of polymer protection technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 4. additivesforpolymer.com [additivesforpolymer.com]

- 5. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Role of Di-tert-butylamine as a Non-Nucleophilic Base in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction